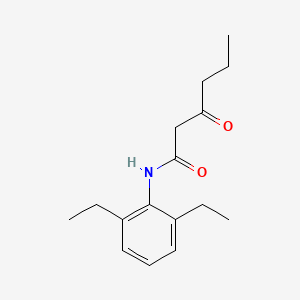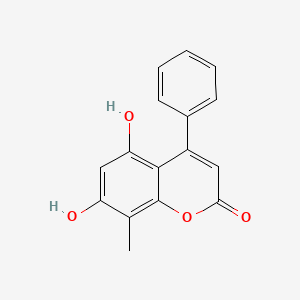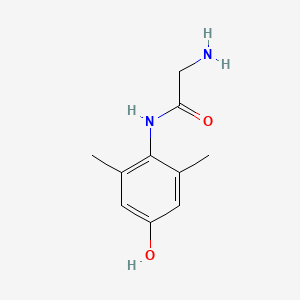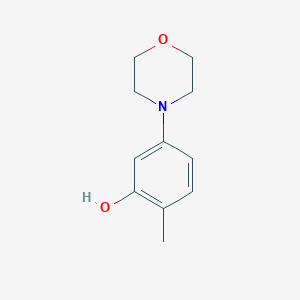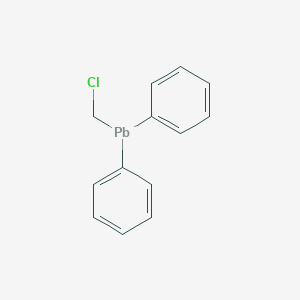![molecular formula C20H10O6 B14321330 7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,17-dioxapentacyclo[117003,1104,8014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the pentacyclic core. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and controlled environments to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(4S,8R)-2,13,16,20-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1(12),2,5,10,13,16,19-heptaen-18-one: This compound shares a similar pentacyclic structure but differs in functional groups and overall reactivity.
7-(pent-1-yn-1-yl)-10,20-dioxapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1,3(11),4(9),5,7,12,14,16,18-nonaene: Another structurally related compound with variations in substituents and chemical behavior.
Uniqueness
7,17-dioxapentacyclo[117003,1104,8Its ability to undergo diverse chemical reactions and its relevance in various scientific fields highlight its significance .
Propiedades
Fórmula molecular |
C20H10O6 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid |
InChI |
InChI=1S/C20H10O6/c21-19(22)17-7-13-11-6-10-2-4-16-14(8-18(26-16)20(23)24)12(10)5-9(11)1-3-15(13)25-17/h1-8H,(H,21,22)(H,23,24) |
Clave InChI |
MBDNHHKZEBJSRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C5=C(C=C4)OC(=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





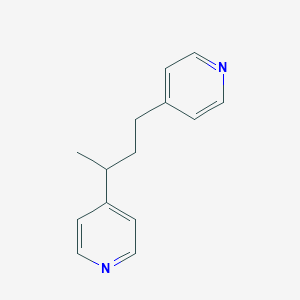
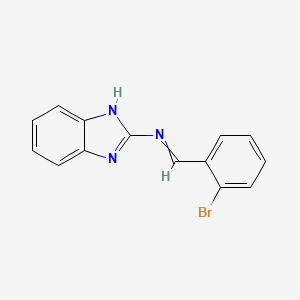

![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
